Home > Products > Screening Compounds P9422 > Dihydroergosine tartrate
Dihydroergosine tartrate - 73986-92-2

Dihydroergosine tartrate

Catalog Number: EVT-14573728
CAS Number: 73986-92-2
Molecular Formula: C34H45N5O11
Molecular Weight: 699.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroergosine tartrate is a compound derived from ergot alkaloids, specifically a derivative of dihydroergotamine, which is used primarily in the treatment of migraine and cluster headaches. This compound belongs to a class of medications known as ergot alkaloids, which are derived from the fungus Claviceps purpurea that infects rye and other grains. Dihydroergosine tartrate has gained attention for its pharmacological properties, particularly its vasoconstrictive effects and ability to modulate neurotransmitter systems.

Source and Classification

Dihydroergosine tartrate is synthesized from ergot alkaloids, which are natural products obtained from the ergot fungus. The classification of this compound is as follows:

  • Chemical Class: Ergot alkaloids
  • Molecular Formula: C33H37N5O5
  • CAS Number: 511-12-6
  • IUPAC Name: (2R,4R,7R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0^{2,6}]dodecan-4-yl]-6-methyl-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraene-4-carboxamide .
Synthesis Analysis

Methods and Technical Details

The synthesis of dihydroergosine tartrate involves several complex steps that typically include:

  1. Extraction from Ergot: The initial step involves extracting ergot alkaloids from the Claviceps purpurea fungus.
  2. Chemical Modifications: Various chemical transformations are employed to convert ergotamine into dihydroergosine tartrate. This may involve:
    • Reduction reactions to modify the double bonds present in the ergot structure.
    • Acylation reactions to introduce carboxamide functionalities.
    • Use of protecting groups during synthesis to prevent unwanted reactions at specific sites.

Specific synthetic routes have been developed that utilize intermediates like lysergic acid derivatives and involve reactions such as cyclization and oxidation to achieve the desired structural modifications .

Molecular Structure Analysis

Structure and Data

Dihydroergosine tartrate has a complex molecular structure characterized by multiple rings and functional groups:

  • Structural Features:
    • A tetracyclic core structure typical of ergot alkaloids.
    • Hydroxyl (-OH) groups that contribute to its pharmacological activity.
    • A carboxamide group that enhances solubility and bioavailability.

Structural Data

  • Molecular Weight: Approximately 583.68 g/mol
  • Melting Point: Not explicitly stated but typically ranges between 150°C to 200°C for similar compounds.

The three-dimensional structure can be modeled using computational chemistry software for further analysis of its interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Dihydroergosine tartrate can undergo various chemical reactions including:

  1. Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
  2. Oxidation/Reduction: The presence of hydroxyl groups allows for potential oxidation reactions which can modify its pharmacological properties.
  3. Complexation: Dihydroergosine tartrate can form complexes with metal ions or other ligands which may alter its activity.

These reactions are crucial for understanding its stability and reactivity in biological systems.

Mechanism of Action

Process and Data

Dihydroergosine tartrate primarily acts as a selective agonist at serotonin receptors (specifically 5-HT_1B and 5-HT_1D subtypes) in the central nervous system:

  1. Vasoconstriction: By activating these receptors, it induces vasoconstriction of cranial blood vessels, alleviating headache symptoms.
  2. Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), which are involved in migraine pathophysiology.

The pharmacodynamics involve both central and peripheral mechanisms that contribute to its therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol; solubility is crucial for formulation development.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to moisture and light.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, affecting bioavailability.

These properties are essential for developing effective pharmaceutical formulations.

Applications

Scientific Uses

Dihydroergosine tartrate is primarily utilized in:

  1. Migraine Treatment: It is effective in treating acute migraine attacks due to its vasoconstrictive properties.
  2. Cluster Headaches: Similar efficacy has been observed in managing cluster headaches.
  3. Research Applications: It serves as a model compound in studies investigating serotonin receptor interactions and their implications in headache disorders.
Historical Context and Pharmacological Evolution

Ergot Alkaloid Lineage: From Ergotamine to Dihydroergosine Derivatives

Dihydroergosine tartrate belongs to the ergot alkaloid family, derived from the parasitic fungus Claviceps purpurea. These compounds share a tetracyclic ergoline backbone, with variations in side-chain modifications dictating pharmacological specificity. Dihydroergosine represents a semi-synthetic derivative of its precursor, ergosine, achieved through catalytic hydrogenation. This reduction of the C9-C10 double bond enhances receptor binding affinity while reducing vasoconstrictive potency—a strategic modification observed across dihydroergot alkaloids like dihydroergotamine (DHE) [1] [4].

Structurally, dihydroergosine features a tartrate counterion improving aqueous solubility and a lysergic acid-derived scaffold with a peptide-like side chain. Its affinity spans serotonin (5-HT1B/1D/1F), dopamine (D2), and adrenergic receptors, enabling multi-receptor modulation distinct from early ergotamines. This broad receptor engagement underpins its shift from peripheral vasoactivity to neurological applications [6] [9].

Table 1: Key Ergot Alkaloids and Structural Features

CompoundCore StructureKey ModificationsPrimary Historical Use
ErgotamineErgolineCyclol peptide side chainMigraine, postpartum hemorrhage
DihydroergotamineDihydroergolineHydrogenated C9-C10 bondMigraine, cluster headaches
DihydroergosineDihydroergolineHydrogenation + tartrate saltNeurological research
ErgotoxineErgoline mixtureDihydroergocristine/ergocryptineHypertension (historical)

Synthesis Milestones: Key Modifications in the 20th Century

The development of dihydroergosine parallels breakthroughs in ergot alkaloid chemistry. The foundational step emerged in 1943, when Stoll and Hofmann achieved the first catalytic hydrogenation of ergotamine to synthesize dihydroergotamine (DHE). This process reduced the C9-C10 double bond using platinum oxide catalysts, diminishing vasoconstrictive effects while enhancing central receptor activity [1] [8].

Dihydroergosine synthesis applied similar hydrogenation techniques to ergosine but introduced tartrate salt formation to optimize stability. Critical 20th-century advancements included:

  • Selective Hydrogenation: Precise pressure/temperature control to preserve the peptide side chain while saturating the ergoline ring [1].
  • Stereochemical Control: Resolution of d- and l-isomers to isolate the pharmacologically active d-dihydroergosine [5].
  • Salt Formation: Tartrate conjugation improved crystallization and bioavailability versus earlier maleate or mesylate salts [6].

Table 2: Key Synthesis Innovations for Dihydroergot Alkaloids

DecadeInnovationImpact on Dihydroergosine Development
1940sCatalytic hydrogenation of ergotsEnabled reduction of ergosine to dihydro form
1960sStereoselective synthesisIsolated active d-isomer with higher receptor affinity
1980sSalt optimization (tartrate)Enhanced solubility and formulation stability

Transition from Obstetric to Neurological Applications

Early ergot alkaloids like ergotamine were primarily used to induce uterine contractions and control postpartum hemorrhage. However, their potent vasoconstriction risked gangrene and cerebral ischemia. Dihydrogenation—as applied to dihydroergosine—mitigated these risks by lowering affinity for vascular α-adrenoceptors while retaining neural 5-HT and dopamine receptor activity [5] [9].

Pharmacological studies revealed dihydroergosine’s ability to modulate neurotransmission:

  • Dopaminergic Pathways: Partial agonism at D2 receptors influenced extrapyramidal motor control [8].
  • Serotonergic Effects: 5-HT1F receptor activation inhibited trigeminal nerve sensitization, relevant to migraine pathophysiology [6] [9].
  • Neuroprotective Potential: Animal studies demonstrated reduced glutamate excitotoxicity and cortical spreading depression [8].

This receptor profile spurred interest in neurological applications, including migraine prophylaxis and motor disorders, distancing dihydroergosine from its obstetric origins.

Table 3: Evolution of Ergot Alkaloid Applications

EraTherapeutic FocusDihydroergosine’s Role
Pre-1950sObstetricsLimited use due to lower uterotonic potency
1960–1990sVascular disordersPeripheral vasodilation (minor application)
2000s–PresentNeurologyMigraine mechanisms, motor function modulation

Properties

CAS Number

73986-92-2

Product Name

Dihydroergosine tartrate

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C34H45N5O11

Molecular Weight

699.7 g/mol

InChI

InChI=1S/C30H39N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20-,22-,23+,24+,29-,30+;1-,2-/m11/s1

InChI Key

UDPYRBOUPWEPSB-XPCIGUNVSA-N

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.